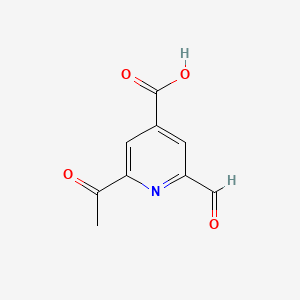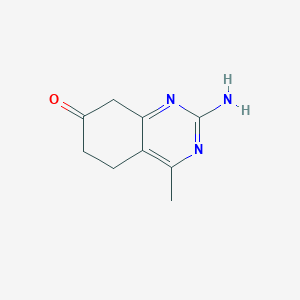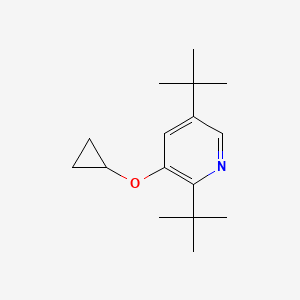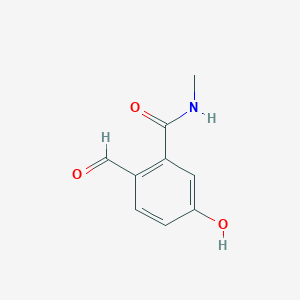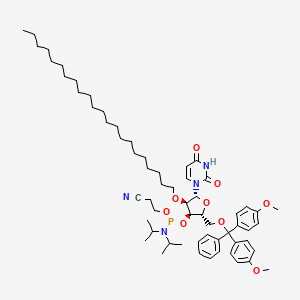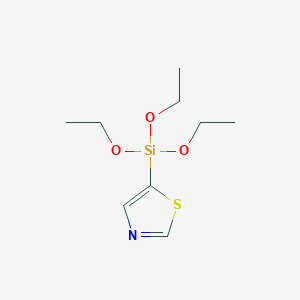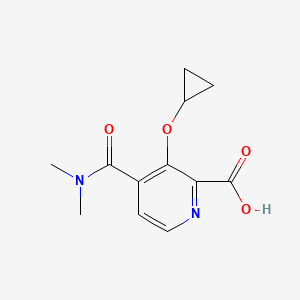![molecular formula C10H10N2O4 B14848390 [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group, a formyl group, and an acetic acid moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The acetylamino group can be introduced through acetylation reactions, while the formyl group can be added via formylation reactions. The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific biological effects.
Comparación Con Compuestos Similares
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can be compared with other pyridine derivatives, such as:
Nicotinic acid:
Isonicotinic acid: Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic acid: Known for its role in metal ion chelation.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
2-(2-acetamido-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-3-7(4-10(15)16)2-8(5-13)12-9/h2-3,5H,4H2,1H3,(H,15,16)(H,11,12,14) |
Clave InChI |
MIIOILKFRRCUDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






